Gadoxetic acid -

Gadoxetic acid

Catalog Number: EVT-1594893
CAS Number:
Molecular Formula: C23H30GdN3O11
Molecular Weight: 681.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadoxetic acid is a Paramagnetic Contrast Agent. The mechanism of action of gadoxetic acid is as a Magnetic Resonance Contrast Activity.
Source

Gadoxetic acid is synthesized from gadolinium, a rare earth element, through complex chemical processes that involve the formation of chelates. The compound is commercially produced by pharmaceutical companies, notably Bayer Pharmaceuticals, which markets it under the brand name Eovist in the United States and Primovist in other regions.

Classification

Gadoxetic acid falls under the category of gadolinium-based contrast agents (GBCAs). It is specifically classified as a hepatobiliary agent due to its selective uptake by liver cells, distinguishing it from conventional extracellular GBCAs that are primarily eliminated via renal pathways.

Synthesis Analysis

Methods

The synthesis of gadoxetic acid involves several steps, including the formation of the gadolinium complex with ethoxybenzyl diethylenetriamine penta-acetic acid. The purification processes are critical to ensure high purity levels necessary for clinical use.

  1. Initial Formation: Gadolinium salts are reacted with ethoxybenzyl diethylenetriamine penta-acetic acid under controlled conditions.
  2. Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to remove impurities and unreacted starting materials. For example, one method involves dissolving the intermediate in water and passing it through a macroporous resin column for adsorption and subsequent elution with methanol .

Technical Details

The synthesis typically yields gadoxetic acid with high purity (over 99%) through careful monitoring of reaction conditions such as temperature, pH, and reaction time. The purification process can achieve yields exceeding 70% depending on the specific method used .

Molecular Structure Analysis

Structure

Gadoxetic acid has a complex molecular structure characterized by a gadolinium ion coordinated to a chelating ligand that includes ethoxybenzyl groups. The molecular formula is C21H30GdN3O7C_{21}H_{30}GdN_3O_7, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and gadolinium.

Data

  • Molecular Weight: Approximately 487.68 g/mol
  • Chemical Formula: C21H30GdN3O7C_{21}H_{30}GdN_3O_7
  • IUPAC Name: Gadolinium(3+)-[N,N-bis(2-ethoxy-2-oxoethyl)-N-(carboxymethyl)-L-tyrosine]
Chemical Reactions Analysis

Reactions

Gadoxetic acid undergoes various chemical reactions primarily related to its coordination chemistry. It can form stable complexes with other metal ions but is specifically designed to remain stable in biological environments while being excreted by hepatocytes.

Technical Details

The primary reaction involves the interaction of gadoxetic acid with water molecules in biological tissues, which facilitates its function as a contrast agent during magnetic resonance imaging. Its stability under physiological conditions allows for effective imaging without significant degradation or loss of efficacy.

Mechanism of Action

Process

Upon administration, gadoxetic acid is rapidly distributed in the vascular space before being taken up by functioning hepatocytes. Approximately 50% of the administered dose is absorbed by liver cells within minutes, where it enhances T1-weighted magnetic resonance images by increasing signal intensity .

Data

  • Uptake Rate: Approximately 50% uptake by hepatocytes within minutes post-injection.
  • Excretion: Peak biliary enhancement occurs around 20 minutes after injection.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear solution
  • Solubility: Soluble in water
  • pH: Typically around neutral (pH 6-7)

Chemical Properties

  • Stability: Chemically stable under physiological conditions.
  • Reactivity: Minimal reactivity with biological tissues due to its chelated form.

Relevant analyses indicate that gadoxetic acid maintains its integrity during storage and use in clinical settings.

Applications

Scientific Uses

Gadoxetic acid is primarily utilized in magnetic resonance imaging for:

  • Detection of Liver Lesions: It enhances the visibility of focal liver lesions such as tumors or metastases.
  • Functional Imaging: Provides insights into liver function through dynamic imaging sequences that reveal both anatomical and physiological characteristics.
  • Biliary Imaging: Although off-label in some regions, it has applications in visualizing biliary structures due to its excretion into bile ducts.

Recent advancements have also explored its use in abbreviated MRI protocols that aim to reduce examination times while maintaining diagnostic accuracy .

Pharmacokinetic Profiling and Mechanistic Pathways of Gadoxetic Acid

Hepatocyte-Specific Uptake Mechanisms via Organic Anion Transporting Polypeptides (OATPs)

Gadoxetic acid uptake into hepatocytes is mediated primarily by organic anion transporting polypeptides (OATPs), specifically isoforms OATP1B1 and OATP1B3. These transporters reside on the sinusoidal (basolateral) membrane of hepatocytes and facilitate the active influx of amphipathic anionic compounds [2] [6]. Key characteristics include:

  • Substrate Specificity: OATP1B1/1B3 recognize gadoxetic acid due to its ethoxybenzyl (EOB) moiety, which confers lipophilicity. This moiety enables binding to OATPs, which typically transport bile acids, bilirubin, and hormones [6] [10].
  • Zonal Distribution: OATP1B1 is uniformly expressed across the liver lobule, while OATP1B3 localizes preferentially to perivenous regions. This heterogeneity influences spatial variation in gadoxetic acid uptake [6] [8].
  • Competitive Inhibition: Drugs like rifampicin and endogenous substances (e.g., bilirubin) compete for OATP binding sites. Elevated bilirubin (>3 mg/dL) significantly reduces hepatic enhancement, correlating with impaired liver function [6] [10].
  • Clinical Correlates: Tumors lacking OATP expression (e.g., metastases, cholangiocarcinoma) appear hypointense in the hepatobiliary phase (HBP), while lesions with preserved transporters (e.g., focal nodular hyperplasia) retain contrast uptake [2] [10].

Table 1: Key OATP Transporters in Gadoxetic Acid Uptake

TransporterExpression PatternRole in Gadoxetic Acid UptakeClinical Impact of Dysfunction
OATP1B1Uniform (whole liver)Primary influx mechanismReduced enhancement in liver dysfunction
OATP1B3Perivenous hepatocytesSecondary influx pathwayRegional signal variability in HBP

Biliary Excretion Dynamics Mediated by Multidrug Resistance-Associated Proteins (MRPs)

Following hepatocyte uptake, gadoxetic acid undergoes canalicular excretion via ATP-dependent transporters, predominantly multidrug resistance-associated protein 2 (MRP2/ABCC2) [2] [6]. Additional efflux occurs via MRP3 into sinusoids under pathological conditions:

  • MRP2 Dominance: 95% of biliary excretion is MRP2-dependent. This transporter is rate-limiting, with excretion detectable as early as 10–20 minutes post-injection in normal function [6] [10].
  • MRP3 Compensation: In cholestasis or MRP2 deficiency, MRP3 mediates sinusoidal efflux, increasing renal elimination proportionally. This adaptive response prevents systemic accumulation [6] [8].
  • Quantification of Excretion: The hepatic extraction fraction (HEF) and liver-to-spleen contrast (LSC) indices dynamically reflect MRP2 activity. An LSC <1.5 at 20-min HBP indicates impaired excretion, common in Child-Pugh B/C cirrhosis [5] [8].
  • Super Delayed Phase (SDP) Imaging: In patients with poor 20-min HBP enhancement, extending imaging to 60–120 minutes improves LSC by 20–40%, particularly when biliary excretion is visible at HBP. SDP optimizes tumor detection in advanced liver disease [5].

Dual Renal-Hepatic Elimination Pathways in Normal vs. Compromised Organ Function

Gadoxetic acid exhibits balanced elimination via renal (50%) and hepatobiliary (50%) routes in individuals with normal organ function [1] [6]. This duality adapts under pathology:

  • Renal Compensation: In cirrhosis, renal excretion increases to 70–80% due to reduced hepatocyte function and OATP/MRP downregulation. Conversely, severe renal impairment (eGFR <30 mL/min) shifts excretion toward hepatobiliary routes (70–90%) [1] [6].
  • Impact of Hepatic Dysfunction:
  • Mild Fibrosis: Minimal change in elimination half-life (t1/2 ≈0.9–1.0 hours).
  • Advanced Cirrhosis: t1/2 prolongs to 2.3–3.5 hours, with hepatobiliary clearance dropping to 10–20% [1] [5].
  • Hemodialysis Clearance: Gadoxetic acid is dialyzable (76% removal after 3 sessions), critical for overdose management in renal failure [1].
  • Quantitative Biomarkers: Hepatocyte fraction (HeF), derived from T1 relaxometry, correlates strongly with ICG-R15 (r = -0.452) and Child-Pugh class (r = -0.586), enabling non-invasive liver function assessment [8].

Table 2: Elimination Pathways in Normal and Impaired Organ Function

ConditionRenal ExcretionHepatobiliary ExcretionHalf-life (t1/2)Key Biomarkers
Normal50%50%0.91–0.95 hoursLSC >1.5; HeF >0.45
Liver Cirrhosis70–80%10–20%2.3–3.5 hoursLSC <1.5; HeF <0.30
Renal Failure<10%70–90%4.8–6.2 hoursDialysis clearance: 76% in 3 sessions

Protein Binding Interactions and Relaxivity Enhancement Mechanisms

Gadoxetic acid’s protein binding and relaxivity properties underpin its efficacy as an MRI contrast agent:

  • Transient Protein Binding: Approximately 10% binds reversibly to serum albumin, far exceeding the <1.5% binding of conventional agents like Gd-DTPA. This binding occurs via hydrophobic interactions with the EOB group [1] [6].
  • Relaxivity Enhancement: Protein binding slows molecular tumbling, increasing rotational correlation time. This boosts T1 relaxivity to 6.9 L·mmol−1·s−1 (at 1.5T) vs. 4.1 for Gd-DTPA, enhancing signal intensity at lower doses (0.025 mmol/kg) [1] [6].
  • Compartmental Relaxivity Effects: In hepatocytes, gadoxetic acid’s relaxivity differs from that in extracellular fluid due to concentration gradients and intracellular interactions. T1 mapping corrects for this, enabling precise quantification of hepatocyte-specific uptake via the hepatocyte fraction (HeF) [8].
  • Clinical Relevance: Elevated bilirubin or drugs displacing protein binding (e.g., NSAIDs) reduce relaxivity and hepatic enhancement. This necessitates protocol adjustments like SDP imaging in jaundiced patients [5] [10].

Properties

Product Name

Gadoxetic acid

IUPAC Name

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron

Molecular Formula

C23H30GdN3O11

Molecular Weight

681.7 g/mol

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1

InChI Key

PCZHWPSNPWAQNF-LMOVPXPDSA-K

SMILES

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

disodium gadoxetate
eovist
gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
gadolinium ethoxybenzyl DTPA
gadoxetate disodium
gadoxetic acid
gadoxetic acid disodium
Gd-EOB-DTPA
primovist

Canonical SMILES

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.